

Synthetic Routes to Fosamprenavir Utilizing an Oxolane Intermediate: Application Notes and Protocols

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Compound of Interest

Compound Name: *Oxolan-3-yl methanesulfonate*

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Abstract

Fosamprenavir, a phosphate ester prodrug of the HIV protease inhibitor amprenavir, offers improved pharmacokinetic properties over its parent compound. A key strategic approach in its synthesis involves the incorporation of a chiral oxolane (tetrahydrofuran) moiety. This document provides detailed application notes and experimental protocols for the synthesis of fosamprenavir, focusing on routes that utilize a pivotal (3S)-tetrahydro-3-furyl carbamate intermediate. The methodologies compiled herein are derived from established patent literature and scientific publications, offering a comprehensive guide for researchers in the field of medicinal chemistry and drug development.

Introduction

The synthesis of fosamprenavir is a multi-step process that requires precise stereochemical control. One of the crucial starting materials for introducing the oxolane group is (S)-3-hydroxytetrahydrofuran. This chiral building block is typically activated to facilitate its coupling with the core aminodiol backbone of the molecule. A common strategy involves the formation of an activated carbonate, such as (S)-3-tetrahydrofuryl-N-succinimidyl carbonate, which then cleanly reacts with the primary amine of the amprenavir precursor. Subsequent phosphorylation of the secondary hydroxyl group and reduction of a nitro group on the aromatic ring complete

the synthesis. This document outlines the key transformations and provides detailed protocols for each step.

Overall Synthetic Scheme

The synthesis can be broadly divided into three main stages:

- Activation of the Oxolane Moiety: Preparation of an activated (S)-3-tetrahydrofuryl carbonate derivative.
- Coupling Reaction: Formation of the carbamate linkage between the activated oxolane and the aminodiol core.
- Final Transformations: Phosphorylation of the hydroxyl group and reduction of the nitro group to yield fosamprenavir.

Experimental Protocols

Protocol 1: Synthesis of (S)-3-tetrahydrofuryl-N-succinimidyl carbonate

This protocol describes the preparation of a key activated intermediate for introducing the oxolane moiety.

Materials:

- (S)-3-hydroxytetrahydrofuran
- N,N'-Disuccinimidyl carbonate (DSC)
- Pyridine
- Dichloromethane (DCM)
- Water

Procedure:

- A mixture of N,N'-disuccinimidyl carbonate (3.11 mol), (S)-3-hydroxytetrahydrofuran (2.27 mol), and pyridine (2.1 mol) in dichloromethane (1200 ml) is prepared in a suitable reaction vessel.[1]
- The reaction mixture is stirred at reflux temperature for 4-5 hours.[1]
- Upon completion, the reaction mass is filtered.[1]
- The filtrate is washed with water and then concentrated under reduced pressure to yield (S)-3-tetrahydrofuranyl-N-succinimidyl carbonate.[1]

Protocol 2: Synthesis of (3S)-tetrahydro-3-furyl N-[(1S,2R)-1-benzyl-2-hydroxy-3-(N-isobutyl-4-nitrobenzene sulphonamido) propyl] carbamate

This protocol details the coupling of the activated oxolane intermediate with the core amine structure.

Materials:

- (2R,3S)-N-(3-amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-nitrobenzene sulphonamide
- (S)-3-tetrahydrofuranyl-N-succinimidyl carbonate (from Protocol 1)
- Triethylamine
- Dichloromethane (DCM)
- 10% Sodium bicarbonate solution
- Water

Procedure:

- In a reaction vessel, a mixture of (2R,3S)-N-(3-amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-nitrobenzene sulphonamide (0.23 mol), (S)-3-tetrahydrofuranyl-N-succinimidyl carbonate (0.28 mol), and triethylamine (0.23 mol) in 800 ml of dichloromethane is prepared.[2]

- The mixture is stirred at ambient temperature for 4 hours.[2]
- Following the reaction, the mixture is extracted with a 10% sodium bicarbonate solution.[2]
- The organic layer is separated, washed with water, and concentrated to yield the product.[2]

Protocol 3: Phosphorylation and Hydrolysis to Fosamprenavir

This protocol describes the phosphorylation of the hydroxyl group of the intermediate from Protocol 2.

Materials:

- (3S)-tetrahydro-3-furyl N-[(1S,2R)-1-benzyl-2-hydroxy-3-(N-isobutyl-4-nitrobenzene sulphonamido) propyl] carbamate
- Pyridine
- Phosphorus oxychloride (POCl₃)
- Methyl isobutyl ketone (MIBK)
- Concentrated Hydrochloric acid (HCl)
- Water
- Sodium bicarbonate

Procedure:

- A mixture of (3S)-tetrahydro-3-furyl N-[(1S,2R)-1-benzyl-2-hydroxy-3-(N-isobutyl-4-nitrobenzene sulphonamido) propyl] carbamate (0.186 mol) and 200 ml of pyridine is cooled to 0-10°C.[1][2]
- Phosphorus oxychloride (0.456 mol) is added to the cooled mixture, and it is stirred at ambient temperature for 4 hours.[1][2]

- 400 ml of methyl isobutyl ketone is added, and the mixture is cooled.[1][2]
- A 1:1 mixture of concentrated HCl and water is added, and the mixture is heated to 50°C for 1 hour, then cooled to 25-30°C.[1][2]
- The organic layer is separated, washed with water, and partially concentrated.[1][2]
- 500 ml of water and 31.5 g of sodium bicarbonate are added, and the mixture is stirred to yield the phosphorylated intermediate.[1][2]
- The final step to obtain fosamprenavir involves the reduction of the nitro group to an amine, which can be achieved through various standard reduction methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C).[3]

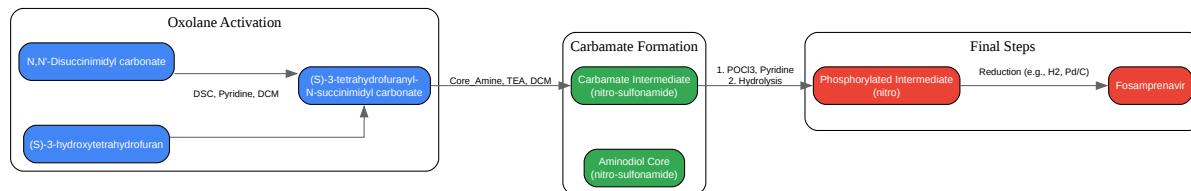
Data Presentation

Step	Reactants	Reagent s/Solvents	Temp. (°C)	Time (h)	Yield (%)	Purity (HPLC)	Reference
1	(S)-3-hydroxytetrahydrofuran, N,N'-Disuccinimidyl carbonate	Pyridine, Dichloromethane	Reflux	4-5	Not Specified	>99% (chiral)	[1][4]
2	(2R,3S)-N-(3-amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-nitrobenzenesulphonamide, (S)-3-tetrahydrofuranyl-N-succinimidyl carbonate	Triethylamine, Dichloromethane	Ambient	4	82%	Not Specified	[2][5]

3	Intermediate from Step 2	Pyridine, POCl ₃ , MIBK, HCl, NaHCO ₃	0-50	5	Not Specified	Not Specified	[1][2]
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Visualizations

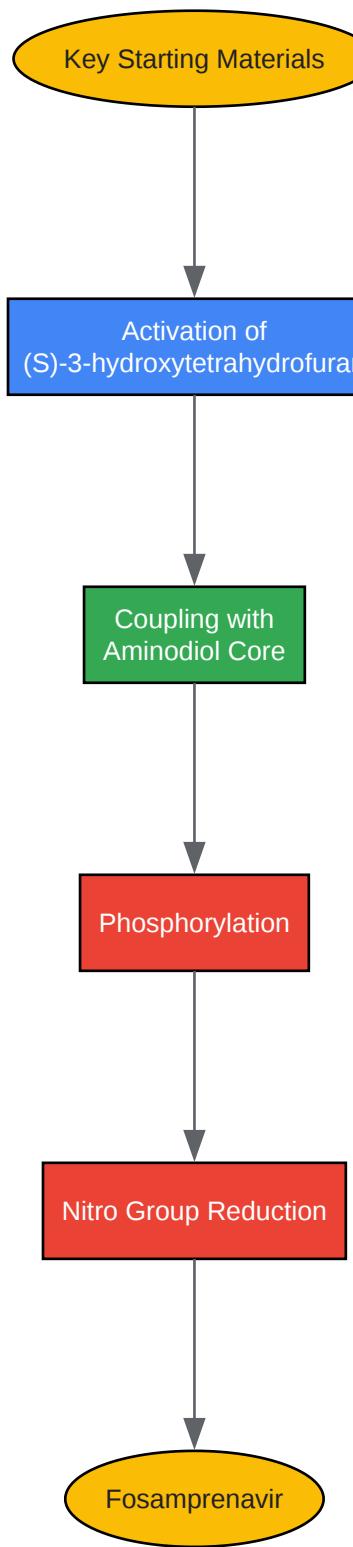
Synthetic Workflow Diagram



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Caption: Synthetic workflow for fosamprenavir via an oxolane intermediate.

Logical Relationship of Key Intermediates

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Caption: Logical progression of key synthetic stages.

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